Neladalkib

Description

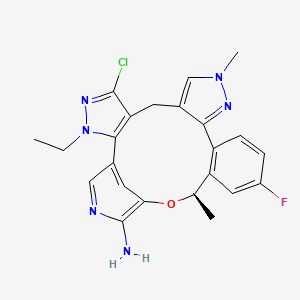

ALK Inhibitor NVL-655 is an orally bioavailable, brain-penetrant, selective small molecule inhibitor of the receptor tyrosine kinase (RTK) anaplastic lymphoma kinase (ALK), with potential antineoplastic activity. Upon oral administration, ALK inhibitor NVL-655 specifically targets, binds to and inhibits ALK fusion proteins and activating mutations, including the acquired resistance mutations solvent front mutation (SFM) G1202R and the compound mutations G1202R/L1196M and G1202R/G1269A. The inhibition of ALK leads to the disruption of ALK-mediated signaling and the inhibition of cell growth in ALK-expressing tumor cells. ALK belongs to the insulin receptor superfamily and plays an important role in nervous system development. ALK is not expressed in healthy adult human tissue but ALK dysregulation and gene rearrangements are associated with a variety of tumor cell types. NVL-655 is able to penetrate the blood-brain-barrier (BBB) and may therefore exert its activity against EGFR-driven central nervous system (CNS) primary tumors and CNS metastases.

Properties

CAS No. |

2739866-40-9 |

|---|---|

Molecular Formula |

C23H22ClFN6O |

Molecular Weight |

452.9 g/mol |

IUPAC Name |

(19R)-5-chloro-3-ethyl-16-fluoro-10,19-dimethyl-20-oxa-3,4,10,11,23-pentazapentacyclo[19.3.1.02,6.08,12.013,18]pentacosa-1(25),2(6),4,8,11,13(18),14,16,21,23-decaen-22-amine |

InChI |

InChI=1S/C23H22ClFN6O/c1-4-31-21-13-8-19(23(26)27-10-13)32-12(2)17-9-15(25)5-6-16(17)20-14(11-30(3)28-20)7-18(21)22(24)29-31/h5-6,8-12H,4,7H2,1-3H3,(H2,26,27)/t12-/m1/s1 |

InChI Key |

FWZSCAQEBTVTOM-GFCCVEGCSA-N |

Isomeric SMILES |

CCN1C2=C(CC3=CN(N=C3C4=C(C=C(C=C4)F)[C@H](OC5=C(N=CC2=C5)N)C)C)C(=N1)Cl |

Canonical SMILES |

CCN1C2=C(CC3=CN(N=C3C4=C(C=C(C=C4)F)C(OC5=C(N=CC2=C5)N)C)C)C(=N1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Neladalkib (NVL-655): A Fourth-Generation ALK Inhibitor for ALK-Positive Non-Small Cell Lung Cancer

A Technical Overview of the Mechanism of Action, Preclinical Efficacy, and Resistance Profile

Neladalkib (NVL-655) is an investigational, fourth-generation, selective, brain-penetrant anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) designed to overcome the limitations of previous generation ALK inhibitors in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2] Developed by Nuvalent, Inc., this compound is engineered to be active against a broad spectrum of ALK fusions, activating mutations, and critically, the on-target resistance mutations that emerge during treatment with first-, second-, and third-generation TKIs.[3][4] Its design also prioritizes high selectivity for ALK over the structurally related tropomyosin receptor kinase (TRK) family, aiming to minimize the neurological adverse events associated with dual ALK/TRK inhibition.[5][6]

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the ALK kinase domain. By binding to the ATP-binding pocket of ALK, it blocks the autophosphorylation and activation of the ALK fusion protein. This, in turn, inhibits the downstream signaling pathways that are aberrantly activated in ALK-positive cancers and are crucial for tumor cell proliferation and survival.[7]

Preclinical studies have demonstrated that this compound potently inhibits wild-type ALK and a wide array of clinically relevant ALK mutations.[1][8] A key feature of its design is its high potency against the G1202R solvent front mutation, a common resistance mechanism to second-generation ALK TKIs, as well as compound mutations (two or more mutations on the same ALK allele) that confer resistance to the third-generation inhibitor lorlatinib.[1][3]

The following diagram illustrates the simplified signaling pathway of EML4-ALK and the inhibitory action of this compound.

Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.

Preclinical Efficacy and Quantitative Analysis

This compound has demonstrated potent and broad-spectrum activity in both biochemical and cellular assays against wild-type ALK and a comprehensive panel of single and compound ALK mutations.

Biochemical Inhibition of ALK

In biochemical assays using recombinant ALK kinase domain, this compound showed potent inhibition of wild-type ALK and was significantly more potent than lorlatinib against the G1202R single mutation and the G1202R/L1196M compound mutation.[1][8]

| Kinase | This compound IC50 (nmol/L) | Lorlatinib IC50 (nmol/L) | Crizotinib IC50 (nmol/L) | Alectinib IC50 (nmol/L) | Brigatinib IC50 (nmol/L) | Ceritinib IC50 (nmol/L) |

| Wild-type ALK | 0.8 - 11 | 51 | - | - | - | - |

| ALK G1202R | 0.9 | 51 | >100 | >100 | >100 | >100 |

| ALK G1202R/L1196M | 1.8 | >100 | >100 | >100 | >100 | >100 |

| Data compiled from Lin et al., Cancer Discovery 2024.[1][8] |

Cellular Activity against ALK-Driven Cancer Cell Lines

In cellular viability assays, this compound potently inhibited the growth of cell lines engineered to express various EML4-ALK fusions, including those with wild-type ALK, single resistance mutations, and compound resistance mutations.[1][9]

| Cell Line (EML4-ALK fusion) | This compound IC50 (nmol/L) | Lorlatinib IC50 (nmol/L) | Alectinib IC50 (nmol/L) |

| Wild-type v1 | < 1.1 | - | - |

| G1202R | 0.9 | 51 | - |

| L1196M | - | - | - |

| G1202R/L1196M | - | >100 | - |

| I1171N | - | - | - |

| Data represents a selection from Lin et al., Cancer Discovery 2024.[1] |

Resistance Profile and Mutagenesis Screens

A key differentiator of this compound is its ability to suppress the emergence of on-target resistance. In preclinical N-ethyl-N-nitrosourea (ENU) mutagenesis screens, which simulate the development of drug resistance, this compound was highly effective at preventing the outgrowth of resistant clones at clinically relevant concentrations.[10]

The workflow for the ENU mutagenesis screen is depicted below:

Caption: Experimental workflow for the ENU mutagenesis screen.

In these screens, less than 2% of wells treated with this compound showed resistant outgrowth, compared to 100% of wells treated with alectinib or lorlatinib, highlighting this compound's potential for greater durability of response by preventing the acquisition of on-target resistance.[10]

In Vivo Efficacy and Brain Penetrance

This compound has demonstrated significant anti-tumor activity in in vivo xenograft models of ALK-positive NSCLC, including models with intracranial tumors.[1][11] It has been shown to induce tumor regression in models harboring wild-type ALK, single G1202R and I1171N mutations, and G1202R compound mutations.[11] The ability of this compound to effectively cross the blood-brain barrier is a critical feature, as the brain is a common site of metastasis in ALK-positive NSCLC.[1][11]

Clinical Development

This compound is currently being evaluated in the Phase 1/2 ALKOVE-1 clinical trial (NCT05384626) for patients with advanced ALK-positive solid tumors.[12][13][14][15] Preliminary data from this study have shown encouraging efficacy in heavily pretreated patients with ALK-positive NSCLC, including those with brain metastases and single or compound ALK resistance mutations.[3][4] The ALKAZAR Phase 3 trial (NCT06765109) is a randomized, controlled study comparing this compound to alectinib in treatment-naïve patients with advanced ALK-positive NSCLC.[5][6][16][17][18]

Experimental Protocols

Cell Viability Assay

Ba/F3 cells engineered to express various ALK fusion proteins were seeded in 96-well plates and treated with a range of concentrations of this compound or comparator ALK TKIs. After a 72-hour incubation period, cell viability was assessed using a luminescent ATP-based assay (e.g., CellTiter-Glo®). IC50 values were calculated by non-linear regression analysis using graphing software (e.g., GraphPad Prism).[1]

In Vivo Xenograft Studies

Patient-derived or cell-line-derived xenograft models of ALK-positive NSCLC were established in immunocompromised mice. Once tumors reached a specified volume, mice were randomized to receive vehicle control, this compound, or comparator TKIs administered orally. Tumor volume was measured regularly using calipers. For intracranial models, tumor burden was assessed by bioluminescence imaging.[11]

Conclusion

This compound is a promising fourth-generation ALK inhibitor with a preclinical profile that demonstrates potent and broad activity against clinically relevant ALK fusions and resistance mutations, including compound mutations that are resistant to current therapies. Its high selectivity for ALK over TRK kinases and its ability to penetrate the blood-brain barrier address key limitations of existing ALK inhibitors. The ongoing clinical trials will further define the role of this compound in the treatment paradigm for ALK-positive NSCLC.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Long-term efficacy and improved overall survival of lorlatinib in anaplastic lymphoma kinase-rearranged lung cancer: is cure a dream or a reality? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long-term efficacy and improved overall survival of lorlatinib in anaplastic lymphoma kinase-rearranged lung cancer: is cure a dream or a reality? - Horio - Translational Lung Cancer Research [tlcr.amegroups.org]

- 5. This compound (NVL-655) for TKI-naive Patients With Advanced ALK-Positive NSCLC [ctv.veeva.com]

- 6. Facebook [cancer.gov]

- 7. Mutations in ALK signaling pathways conferring resistance to ALK inhibitor treatment lead to collateral vulnerabilities in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A Study of this compound (NVL-655) in Patients With Advanced NSCLC and Other Solid Tumors Harboring ALK Rearrangement or Activating ALK Mutation (ALKOVE-1) [clin.larvol.com]

- 13. allclinicaltrials.com [allclinicaltrials.com]

- 14. med.stanford.edu [med.stanford.edu]

- 15. A Study of this compound (NVL-655) in Patients With Advanced NSCLC and Other Solid Tumors Harboring ALK Rearrangement or Activating ALK Mutation (ALKOVE-1) [clinicaltrials.stanford.edu]

- 16. mskcc.org [mskcc.org]

- 17. Carebox Connect [connect.careboxhealth.com]

- 18. ascopubs.org [ascopubs.org]

Neladalkib (NVL-655): A Technical Guide for Researchers

Introduction

Neladalkib (NVL-655) is an investigational, fourth-generation, selective, and brain-penetrant small molecule inhibitor of anaplastic lymphoma kinase (ALK).[1][2][3][4] It is rationally designed to address the clinical challenges of treatment resistance to previous generations of ALK inhibitors, including lorlatinib, by targeting a broad spectrum of ALK mutations, including compound mutations like G1202R/L1196M.[5][6] Furthermore, this compound is engineered for high central nervous system (CNS) penetrance to treat brain metastases and to selectively avoid inhibition of the structurally related Tropomyosin Receptor Kinase (TRK) family, thereby potentially minimizing TRK-related neurological adverse events.[1][2][3][4]

This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data for this compound, intended for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is a macrocyclic compound containing nitrogen heterocycles.[7] Its structure is designed to maintain potent inhibitory activity against a wide array of ALK mutations while being selective against other kinases.

IUPAC Name: (19R)-5-chloro-3-ethyl-16-fluoro-10,19-dimethyl-20-oxa-3,4,10,11,23-pentazapentacyclo[19.3.1.02,6.08,12.013,18]pentacosa-1(25),2(6),4,8,11,13(18),14,16,21,23-decaen-22-amine[8][9]

SMILES: CCN1C2=C(CC3=CN(N=C3C4=C(C=C(C=C4)F)--INVALID-LINK--N)C)C)C(=N1)Cl[8][9]

Table 1: Chemical and Physical Properties of this compound (NVL-655)

| Property | Value | Source |

| Molecular Formula | C23H22ClFN6O | [8][10] |

| Molecular Weight | 452.92 g/mol | [8][10] |

| Exact Mass | 452.1528 Da | [10] |

| Monoisotopic Mass | 452.15 Da | [7][11] |

| CAS Number | 2739866-40-9 | [7][10][11] |

| Solubility | DMSO: 45 mg/mL (99.35 mM) | [12] |

| XLogP3 | 3.7 | [8] |

Mechanism of Action and Signaling Pathway

This compound functions as a potent ATP-competitive inhibitor of the ALK receptor tyrosine kinase. In non-small cell lung cancer (NSCLC) and other malignancies, chromosomal rearrangements can lead to the formation of fusion proteins (e.g., EML4-ALK), resulting in constitutive activation of the ALK kinase domain.[12][13][14] This aberrant signaling drives cell proliferation and survival through downstream pathways, primarily the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.

This compound binds to the kinase domain of both wild-type and mutated ALK, preventing ATP binding and subsequent autophosphorylation. This action blocks the downstream signaling cascades, leading to an inhibition of cell growth and induction of apoptosis in ALK-driven tumor cells.[8][9] Its design allows it to overcome resistance from mutations that sterically hinder the binding of previous-generation inhibitors.

Preclinical Efficacy

The in vitro potency of this compound has been evaluated against a broad panel of ALK single and compound mutations. It demonstrates significant inhibitory activity, particularly against mutations that confer resistance to other ALK inhibitors.

Table 2: In Vitro Inhibitory Activity (IC50) of this compound against ALK Variants

| ALK Variant | IC50 (nmol/L) | Notes |

| Wild-type ALK | 2.8 | General ALK inhibition.[15][16][17][18] |

| ALKG1202R | <0.73 | Potent against the common solvent front mutation.[12] |

| ALKG1202R/L1196M | 7 | Active against a lorlatinib-resistant compound mutation.[12] |

| ALKG1202R/G1269A | 3 | Active against a lorlatinib-resistant compound mutation.[12] |

| ALKG1202R/L1198F | 3 | Active against a lorlatinib-resistant compound mutation.[12] |

| Various Single Mutations* | 0.9 - 6.8 | Includes T1151insT, L1152R, C1156Y, I1171N/S/T, F1174L/S, V1180L, L1198F, D1203N, S1206R, R1275Q.[15][16][17][18] |

| Weaker Inhibition** | 11 - 79 | Includes G1196M, G1269A, G1269S.[15][16][17][18] |

*Represents a range of potent inhibitory activity against numerous single resistance mutations. **Represents mutations against which this compound has comparatively weaker, but still significant, inhibitory effects.

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below. These represent standard protocols used to characterize the activity of kinase inhibitors like this compound.

Caspase-3/7 Activity Assay (Apoptosis Induction)

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

-

Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[8] In the presence of active caspases 3 and 7, the substrate is cleaved, releasing aminoluciferin, which is then consumed by luciferase to generate a luminescent signal proportional to caspase activity.[8]

-

Methodology (based on Caspase-Glo® 3/7 Assay):

-

Cell Plating: Seed tumor cells (e.g., NCI-H3122) in a 96-well white-walled plate at a predetermined density (e.g., <20,000 cells/well) and incubate overnight.[11]

-

Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 1-100 nM) and appropriate vehicle controls for a specified duration (e.g., 24 hours).[15][17]

-

Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[2] Allow it to equilibrate to room temperature.

-

Assay Execution: Remove the cell plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the culture medium volume in each well (1:1 ratio).[11]

-

Incubation: Mix the plate on a plate shaker at low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.[11]

-

Data Acquisition: Measure luminescence using a plate-reading luminometer. The signal intensity correlates directly with the amount of active caspase-3/7.

-

Annexin V and Propidium Iodide (PI) Staining (Apoptosis Analysis)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome and used to detect exposed PS.[19] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[10][19]

-

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described in the previous protocol.

-

Cell Harvesting: After incubation, collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA.[10][20]

-

Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 670 x g for 5 minutes).[10][20]

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 106 cells/mL.[16]

-

Staining: To 100 µL of the cell suspension, add fluorochrome-conjugated Annexin V (e.g., 5 µL) and PI working solution.[16]

-

Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[16]

-

Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer and analyze the samples promptly by flow cytometry.[16] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[20]

-

In Vivo Ba/F3 Xenograft Model

This model is used to assess the anti-tumor activity of a compound in a living organism.

-

Principle: The Ba/F3 cell line is a murine pro-B cell line that depends on interleukin-3 (IL-3) for survival.[21][22] When transduced to express an oncogenic kinase like EML4-ALK, the cells become IL-3 independent and instead rely on the ALK signaling pathway for proliferation and survival.[22][23] These engineered cells can be implanted into immunodeficient mice to form tumors, creating a model to test the efficacy of inhibitors targeting that specific oncogene.[24]

-

Methodology:

-

Cell Line Engineering: Stably transfect Ba/F3 cells with a construct expressing the desired EML4-ALK variant (e.g., containing the G1202R/L1196M compound mutation).[5]

-

Implantation: Subcutaneously inject the engineered Ba/F3 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment and vehicle control groups. Administer this compound orally at specified doses and schedules (e.g., 0.06-1.5 mg/kg, twice daily).[17][18]

-

Monitoring: Measure tumor volume with calipers at regular intervals and monitor animal body weight and overall health throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis via western blot or immunohistochemistry). The primary endpoint is typically tumor growth inhibition or regression.

-

Clinical Development

This compound is being investigated in human clinical trials for patients with advanced ALK-positive solid tumors.

-

ALKOVE-1 (NCT05384626): A Phase 1/2 clinical trial designed to evaluate the safety, tolerability, and preliminary anti-tumor activity of this compound.[1][2][25]

-

Phase 1 (Dose Escalation): Enrolled patients with pretreated advanced ALK-positive solid tumors to determine the recommended Phase 2 dose (RP2D) and maximum tolerated dose (MTD).[13][26][27][28]

-

Phase 2 (Dose Expansion): Enrolling distinct cohorts of patients with ALK-positive NSCLC based on their prior treatment history, including those who have been treated with second- and third-generation ALK inhibitors.[29] This phase is designed with registrational intent.[1][13]

-

-

ALKAZAR (NCT06765109): A Phase 3 clinical trial comparing this compound to alectinib in the first-line treatment of patients with advanced ALK-positive NSCLC.[30][31]

Preliminary results from the ALKOVE-1 trial have demonstrated encouraging clinical activity in heavily pretreated patients, including those with brain metastases and single or compound ALK resistance mutations, along with a favorable safety profile.[32][33] Based on these data, the U.S. FDA has granted Breakthrough Therapy Designation to this compound for patients with locally advanced or metastatic ALK-positive NSCLC previously treated with two or more ALK TKIs.[1]

Conclusion

This compound (NVL-655) is a novel, potent, and selective ALK inhibitor with a promising preclinical profile. Its ability to inhibit a wide range of resistance mutations, penetrate the blood-brain barrier, and spare the TRK kinase family addresses key limitations of currently available ALK TKIs.[1][4] The robust preclinical data, supported by encouraging early clinical results, highlight its potential to become a significant therapeutic option for patients with ALK-driven cancers, particularly in later lines of therapy and for those with CNS involvement. Ongoing clinical trials will further define its efficacy and safety profile.

References

- 1. A Study of this compound (NVL-655) in Patients With Advanced NSCLC and Other Solid Tumors Harboring ALK Rearrangement or Activating ALK Mutation (ALKOVE-1) [clin.larvol.com]

- 2. promega.com [promega.com]

- 3. investors.nuvalent.com [investors.nuvalent.com]

- 4. Nuvalent to Present New Preclinical Data on ALK-Selective Inhibitor, this compound, and ROS1-Selective Inhibitor, Zidesamtinib, at AACR Annual Meeting 2025 [prnewswire.com]

- 5. medkoo.com [medkoo.com]

- 6. investors.nuvalent.com [investors.nuvalent.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 9. This compound | C23H22ClFN6O | CID 164718816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. ulab360.com [ulab360.com]

- 12. Targeting ALK Rearrangements in NSCLC: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. kumc.edu [kumc.edu]

- 17. medchemexpress.com [medchemexpress.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. biologi.ub.ac.id [biologi.ub.ac.id]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. accegen.com [accegen.com]

- 22. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]

- 24. Ba/F3 Xenograft Model - Kyinno Bio [kyinno.com]

- 25. clinicaltrials.eu [clinicaltrials.eu]

- 26. ClinicalTrials.gov [clinicaltrials.gov]

- 27. A Study of this compound (NVL-655) in Patients With Advanced NSCLC and Other Solid Tumors Harboring ALK Rearrangement or Activating ALK Mutation (ALKOVE-1) [clinicaltrials.stanford.edu]

- 28. Facebook [cancer.gov]

- 29. ALKOVE-1 - Victorian Cancer Trials Link [trials.cancervic.org.au]

- 30. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 31. mskcc.org [mskcc.org]

- 32. ascopubs.org [ascopubs.org]

- 33. researchgate.net [researchgate.net]

Preclinical Evidence for Neladalkib's Brain Penetrance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the brain penetrance of Neladalkib (NVL-655), a novel, brain-penetrant, selective inhibitor of anaplastic lymphoma kinase (ALK). For researchers and professionals in drug development, understanding the central nervous system (CNS) penetration of targeted therapies is critical, particularly for cancers with a high incidence of brain metastases.

This compound has been specifically designed for CNS penetrance to improve treatment options for patients with brain metastases.[1][2] Preclinical studies and preliminary clinical data have demonstrated that this compound achieves exposure levels in the CNS that are above the thresholds for target efficacy.[3] In preclinical models, this compound has shown a high level of brain penetrance, reported to be greater than that of lorlatinib, a third-generation ALK inhibitor.[4] Furthermore, this compound has been shown to induce regression in intracranial tumor models, providing functional evidence of its activity within the CNS.[1][5][6][7]

Mechanism of Action: ALK Signaling Inhibition

This compound is a potent tyrosine kinase inhibitor (TKI) that targets ALK. In several cancers, including non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the creation of oncogenic ALK fusion proteins. These fusion proteins are constitutively active, leading to the activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. The primary signaling cascades activated by oncogenic ALK include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. This compound inhibits the kinase activity of ALK, thereby blocking these downstream signals.

Preclinical Assessment of Brain Penetrance

The evaluation of a drug's ability to cross the blood-brain barrier (BBB) is a crucial component of preclinical development for CNS-targeted therapies. This typically involves a series of in vitro and in vivo experiments to determine key pharmacokinetic parameters.

Quantitative Data on this compound Brain Penetrance

While specific numerical data from the pivotal "Lin et al., Cancer Discovery 2024" publication are not publicly detailed, the available information consistently describes this compound as having high brain penetrance. The key findings from preclinical assessments are summarized below.

| Parameter | Finding | Source |

| Brain Penetrance Level | Described as "high" and greater than that of lorlatinib. | [4] |

| CNS Exposure | Achieves levels above target efficacy thresholds in the CNS. | [3] |

| Intracranial Efficacy | Induces tumor regression in intracranial xenograft models. | [1][5][6][7] |

Experimental Workflow for Brain Penetrance Assessment

The preclinical evaluation of this compound's brain penetrance likely followed a standard workflow designed to assess the concentration of the drug in the brain relative to the plasma. This involves animal studies, typically in rodents, followed by sample analysis.

Experimental Protocols

Detailed protocols for the preclinical assessment of this compound's brain penetrance have not been publicly disclosed. However, based on standard methodologies in the field, the following protocols are likely representative of the techniques used.

In Vivo Animal Studies for Pharmacokinetic Analysis

-

Animal Model: Male CD-1 or C57BL/6 mice are commonly used. Animals are housed under standard conditions with ad libitum access to food and water.

-

Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally via gavage at a defined dose.

-

Sample Collection: At specified time points post-administration, animals are anesthetized. Blood is collected via cardiac puncture into EDTA-containing tubes. The brain is then perfused with saline to remove remaining blood, and the whole brain is excised. Cerebrospinal fluid (CSF) may also be collected from the cisterna magna.

Sample Processing and Bioanalysis

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Brain Tissue Homogenization: The excised brain is weighed and homogenized in a specific buffer to create a uniform suspension.

-

Quantification: The concentrations of this compound in plasma, brain homogenate, and CSF are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Data Analysis and Calculation of Brain Penetrance Ratios

-

Brain-to-Plasma Ratio (Kp): This is calculated as the ratio of the total concentration of this compound in the brain homogenate to the total concentration in plasma.

-

Kp = Cbrain / Cplasma

-

-

Unbound Brain-to-Plasma Ratio (Kp,uu): This ratio is considered a more accurate measure of brain penetration as it accounts for the unbound, pharmacologically active drug concentrations. It is calculated by correcting the Kp value for the unbound fraction of the drug in plasma (fu,plasma) and brain tissue (fu,brain). The unbound fractions are typically determined in vitro using equilibrium dialysis.

-

Kp,uu = (Cbrain * fu,brain) / (Cplasma * fu,plasma)

-

By following these rigorous preclinical assessments, the development of this compound has been guided by a strong evidence base supporting its designed characteristic as a brain-penetrant ALK inhibitor, offering potential for improved outcomes in patients with CNS metastases.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. investors.nuvalent.com [investors.nuvalent.com]

- 3. A Study of this compound (NVL-655) in Patients With Advanced NSCLC and Other Solid Tumors Harboring ALK Rearrangement or Activating ALK Mutation (ALKOVE-1) [clin.larvol.com]

- 4. onclive.com [onclive.com]

- 5. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Neladalkib's selectivity profile for ALK versus other kinases

For Immediate Release

This technical guide provides an in-depth analysis of the kinase selectivity profile of neladalkib (NVL-655), a novel, brain-penetrant, fourth-generation anaplastic lymphoma kinase (ALK) inhibitor. Designed to overcome the limitations of previous ALK inhibitors, this compound exhibits a high degree of selectivity for ALK, including a wide range of resistance mutations, while sparing the structurally related tropomyosin receptor kinase (TRK) family. This targeted approach is intended to minimize off-target toxicities, particularly neurological adverse events associated with TRK inhibition, and offer a more durable therapeutic response for patients with ALK-positive cancers.

Executive Summary

This compound demonstrates potent inhibitory activity against wild-type ALK and a comprehensive panel of clinically relevant ALK resistance mutations. A key feature of its design is its remarkable selectivity over the TRK kinase family, which is crucial for an improved safety profile. Kinome-wide screening reveals that this compound is highly selective for ALK, with greater than 50-fold selectivity over 96% of the kinases tested.[1][2] This high degree of selectivity underscores its potential as a best-in-class ALK inhibitor.

Quantitative Selectivity Profile

The selectivity of this compound has been rigorously evaluated in biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against ALK, its resistance mutations, and a selection of other kinases, with a particular focus on the TRK family.

Table 1: Biochemical IC50 Values of this compound against ALK and its Mutations

| Target | This compound IC50 (nM) |

| ALK (Wild-Type) | 2.8[3] |

| ALKT1151insT | 0.9 - 6.8[3] |

| ALKT1151M | 0.9 - 6.8[3] |

| ALKL1152R | 0.9 - 6.8[3] |

| ALKC1156Y | 0.9 - 6.8[3] |

| ALKI1171N | 0.9 - 6.8[3] |

| ALKI1171S | 0.9 - 6.8[3] |

| ALKI1171T | 0.9 - 6.8[3] |

| ALKF1174L | 0.9 - 6.8[3] |

| ALKF1174S | 0.9 - 6.8[3] |

| ALKV1180L | 0.9 - 6.8[3] |

| ALKL1198F | 0.9 - 6.8[3] |

| ALKG1202R | 0.9 - 6.8[3] |

| ALKD1203N | 0.9 - 6.8[3] |

| ALKS1206R | 0.9 - 6.8[3] |

| ALKR1275Q | 0.9 - 6.8[3] |

| ALKG1196M | 11 - 79[3] |

| ALKG1269A | 11 - 79[3] |

| ALKG1269S | 11 - 79[3] |

| ALKG1202R/L1196M | 1.8[3] |

Table 2: Selectivity of this compound against TRK Family Kinases

| Kinase | This compound Selectivity (Fold vs. ALK) |

| TRK | 22 to >874[1][2] |

Experimental Protocols

The determination of this compound's kinase selectivity profile involved several key experimental methodologies.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of this compound against purified kinase enzymes.

Methodology:

-

Reagents: Recombinant human kinase enzymes, corresponding peptide substrates, and ATP were used.

-

Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. In this format, a biotinylated substrate peptide and an anti-phospho-substrate antibody labeled with a fluorescent donor (e.g., Europium cryptate) are used. Upon phosphorylation by the kinase, the antibody binds to the substrate. A fluorescent acceptor (e.g., streptavidin-XL665) is then added, which binds to the biotinylated substrate.

-

Procedure:

-

This compound was serially diluted to various concentrations.

-

The kinase, peptide substrate, and this compound were pre-incubated in an assay buffer.

-

The kinase reaction was initiated by the addition of ATP.

-

The reaction was allowed to proceed for a defined period at a controlled temperature.

-

The reaction was stopped by the addition of EDTA.

-

The detection reagents (antibody and streptavidin-acceptor) were added, and the mixture was incubated to allow for binding.

-

-

Data Analysis: The TR-FRET signal, which is proportional to the amount of phosphorylated substrate, was measured using a plate reader. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Kinase Inhibition Assay

Objective: To assess the inhibitory activity of this compound on ALK phosphorylation and downstream signaling in a cellular context.

Methodology:

-

Cell Lines: Ba/F3 cells engineered to express various EML4-ALK fusion proteins, including wild-type and mutant forms, were utilized.

-

Assay Principle: The inhibition of ALK autophosphorylation in response to this compound treatment was measured.

-

Procedure:

-

Cells were seeded in multi-well plates and cultured overnight.

-

Cells were treated with a range of concentrations of this compound for a specified duration (e.g., 2-4 hours).

-

Following treatment, cells were lysed to extract proteins.

-

The levels of phosphorylated ALK (pALK) and total ALK were determined by Western blotting or a quantitative immunoassay (e.g., ELISA).

-

-

Data Analysis: The ratio of pALK to total ALK was quantified, and the IC50 values were determined by plotting the percentage of inhibition against the drug concentration.

KINOMEscan™ Selectivity Profiling

Objective: To broadly assess the selectivity of this compound against a large panel of human kinases.

Methodology:

-

Assay Principle: The KINOMEscan™ platform utilizes a proprietary active site-directed competition binding assay. Test compounds are profiled for their ability to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

-

Procedure:

-

A single concentration of this compound (e.g., 1 µM) was incubated with the kinase panel.

-

The amount of kinase bound to the immobilized ligand was measured by quantitative PCR of the DNA tag.

-

-

Data Analysis: The results are reported as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding of the compound to the kinase. The data is often visualized as a dendrogram to show the selectivity across the human kinome.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the context of this compound's action and the methods used for its characterization, the following diagrams are provided.

Caption: ALK Signaling Pathway and the Point of Inhibition by this compound.

Caption: Generalized Workflow for a Biochemical Kinase Inhibition Assay.

References

In Vitro Activity of Neladalkib: A Technical Overview for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the in vitro activity of Neladalkib (NVL-655) against anaplastic lymphoma kinase (ALK) fusion proteins and their resistance mutations. The information presented herein is a synthesis of publicly available preclinical data, intended to provide a comprehensive resource for the scientific community.

Introduction to this compound (NVL-655)

This compound is an investigational, fourth-generation, selective, and brain-penetrant ALK tyrosine kinase inhibitor (TKI).[1][2] It has been rationally designed to address the clinical limitations of previous ALK inhibitors by demonstrating broad activity against various ALK fusions, activating mutations, and key single and compound resistance mutations that emerge during therapy.[3][4] A critical design feature of this compound is its high selectivity for ALK over the structurally related tropomyosin receptor kinase (TRK) family, aiming to minimize the TRK-related neurological adverse events observed with less selective inhibitors.[1][3]

Biochemical and Cellular Potency

This compound has demonstrated potent inhibitory activity against wild-type ALK and a comprehensive panel of clinically relevant ALK fusion variants and resistance mutations in both biochemical and cellular assays.

Activity against ALK Fusion Proteins

This compound potently inhibits the growth of cell lines expressing common ALK fusion proteins, including variants of EML4-ALK and NPM1-ALK.

| Cell Line | ALK Fusion Variant | IC50 (nM) |

| MGH048-1 | EML4–ALK v1 | 0.3 |

| MGH064-1 | EML4–ALK v2 | 1.6 |

| MGH026-1 | EML4–ALK v3 | 1.1 |

| Karpas299 | NPM1–ALK | 2.0 |

| Data sourced from Probechem Biochemicals product information.[2] |

Activity against ALK Resistance Mutations

A key feature of this compound is its potent activity against a wide spectrum of ALK mutations known to confer resistance to first-, second-, and third-generation TKIs. This includes the highly resistant G1202R mutation and various compound mutations.

| ALK Mutation Status | IC50 (nM) |

| Wild-Type ALK | 0.9 - 2.8 |

| Single Mutations | |

| T1151insT, T1151M, L1152R, C1156Y | 0.9 - 6.8 |

| I1171N, I1171S, I1171T, F1174L, F1174S | 0.9 - 6.8 |

| V1180L, L1198F, G1202R, D1203N, S1206R, R1275Q | 0.9 - 6.8 |

| G1196M, G1269A, G1269S | 11 - 79 |

| Compound Mutation | |

| G1202R/L1196M | 1.8 |

| Data compiled from MedchemExpress and Probechem Biochemicals product information.[2][5] |

Mechanism of Action and Cellular Effects

This compound functions as an ATP-competitive inhibitor of the ALK kinase domain. By blocking the phosphorylation of ALK and its downstream signaling effectors, this compound effectively suppresses oncogenic signaling pathways.

Inhibition of ALK Signaling Pathway

ALK fusion proteins lead to constitutive activation of the kinase, which in turn activates several downstream signaling cascades crucial for cancer cell proliferation, survival, and growth. These include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. This compound's inhibition of ALK autophosphorylation blocks the initiation of these pathways.

Caption: ALK signaling pathway and the inhibitory action of this compound.

Induction of Apoptosis

In cellular assays, this compound treatment of ALK-positive cancer cells leads to the induction of apoptosis. This is evidenced by the increased activation of effector caspases, such as caspase-3 and caspase-7, and a reduction in the proportion of cells in the S-phase of the cell cycle in cell lines like NCI-H3122.[5]

Experimental Protocols

The following sections describe representative methodologies for the in vitro evaluation of this compound's activity. These protocols are based on standard laboratory procedures for kinase inhibitor characterization.

Biochemical Kinase Assay (Representative Protocol)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified ALK kinase domains.

Caption: Workflow for a typical biochemical kinase inhibition assay.

-

Reagents and Materials:

-

Recombinant human ALK kinase domain (wild-type or mutant).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Kinase buffer (e.g., HEPES, MgCl₂, DTT, BSA).

-

ATP solution.

-

Synthetic peptide substrate for ALK.

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™).

-

384-well assay plates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add a fixed amount of recombinant ALK enzyme to each well of the assay plate, followed by the diluted this compound or DMSO (vehicle control).

-

Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Cell Viability/Proliferation Assay (Representative Protocol)

This assay measures the effect of this compound on the viability and proliferation of ALK-dependent cancer cell lines.

-

Reagents and Materials:

-

ALK-positive cancer cell lines (e.g., NCI-H3122, Karpas-299).

-

Appropriate cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

-

This compound stock solution.

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or MTT).

-

96-well clear or white-walled tissue culture plates.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

After a short incubation, measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percent viability for each concentration relative to the vehicle control and determine the EC50 value.

-

Western Blot for ALK Phosphorylation (Representative Protocol)

This method is used to confirm that this compound inhibits the autophosphorylation of the ALK fusion protein within the cell.

Caption: Standard workflow for Western Blot analysis of protein phosphorylation.

-

Reagents and Materials:

-

ALK-positive cells.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies (anti-phospho-ALK, anti-total-ALK, anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Procedure:

-

Plate ALK-positive cells and allow them to grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a short period (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

-

The membrane can be stripped and re-probed for total ALK and a loading control like β-actin to ensure equal protein loading.

-

Apoptosis Assay (Caspase-Glo 3/7 Assay - Representative Protocol)

This assay quantifies the induction of apoptosis by measuring the activity of caspase-3 and -7.

-

Reagents and Materials:

-

ALK-positive cells.

-

This compound.

-

Caspase-Glo® 3/7 Assay kit (Promega).

-

White-walled 96-well plates.

-

-

Procedure:

-

Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described in the cell viability protocol.

-

Incubate for a specified time (e.g., 24-48 hours).

-

Allow the plate to equilibrate to room temperature.

-

Prepare the Caspase-Glo 3/7 reagent according to the manufacturer's instructions.

-

Add the reagent to each well in a 1:1 volume ratio (e.g., 100 µL of reagent to 100 µL of cell culture).

-

Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a plate reader. An increase in luminescence indicates higher caspase-3/7 activity and apoptosis.

-

Summary and Conclusion

The in vitro data for this compound (NVL-655) characterize it as a highly potent and selective inhibitor of ALK. Its comprehensive activity against a wide array of ALK fusion proteins and clinically relevant resistance mutations, including the challenging G1202R and compound mutations, distinguishes it from previous generations of ALK inhibitors.[3][4][5] The mechanism of action, involving direct inhibition of ALK phosphorylation and subsequent induction of apoptosis in ALK-dependent cancer cells, provides a strong rationale for its ongoing clinical development. The representative protocols provided in this guide offer a framework for the preclinical evaluation of this compound and similar kinase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (NVL-655) | ALK inhibitor | Probechem Biochemicals [probechem.com]

- 3. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Discovery and Development of Neladalkib (NVL-655): A Fourth-Generation ALK Inhibitor for Resistant Non-Small Cell Lung Cancer

Cambridge, MA - Neladalkib (NVL-655) is an investigational, fourth-generation, macrocyclic, ATP-competitive, small-molecule inhibitor of anaplastic lymphoma kinase (ALK) that has demonstrated significant promise in overcoming the challenges of treatment resistance, brain metastases, and off-target toxicities that have limited the efficacy of previous generations of ALK inhibitors in non-small cell lung cancer (NSCLC).[1][2][3] Developed by Nuvalent, Inc., this compound was rationally designed to be a potent, ALK-selective, and brain-penetrant agent with a favorable safety profile, specifically engineered to inhibit a wide range of ALK mutations, including the highly resistant G1202R solvent front mutation and compound mutations that confer resistance to lorlatinib.[1][4][5]

This compound is currently being evaluated in the ALKOVE-1 Phase 1/2 clinical trial for patients with advanced ALK-positive solid tumors and the ALKAZAR Phase 3 clinical trial comparing it to alectinib in treatment-naïve patients with advanced ALK-positive NSCLC.[6][7] The U.S. Food and Drug Administration (FDA) has granted Breakthrough Therapy Designation to this compound for the treatment of patients with locally advanced or metastatic ALK-positive NSCLC who have been previously treated with two or more ALK tyrosine kinase inhibitors (TKIs).[8]

Mechanism of Action and Structural Design

This compound is a macrocyclic small-molecule inhibitor that binds to the ATP pocket of the ALK kinase domain.[2] Its chemical structure features an aminopyridine moiety that forms two hydrogen bonds with Glu1197 and Met1199 in the hinge region of the ALK protein.[2] A fluorophenyl ring fits into a recess in the binding pocket's floor, while a methylpyrazole ring interacts with the P-loop at the roof of the pocket.[2] This unique binding mode allows this compound to potently inhibit wild-type ALK and a diverse array of resistance mutations.

A key design feature of this compound is its high selectivity for ALK over the structurally related tropomyosin receptor kinase (TRK) family (TRKA, TRKB, and TRKC).[1][4] Inhibition of TRK kinases by earlier-generation ALK inhibitors has been associated with dose-limiting neurological adverse events.[5][6] Preclinical studies have shown that this compound has a 22-fold to over 874-fold selectivity for ALK over TRK.[1][3] This selectivity is achieved by designing the molecule to avoid steric clashes with key residues in the TRK binding pocket.[9]

Preclinical Activity

This compound has demonstrated potent and broad activity against a wide range of ALK fusion proteins, activating mutations, and resistance mutations in preclinical studies.

Biochemical and Cellular Potency

In biochemical assays, this compound has an IC50 of 2.8 nM for inhibiting wild-type ALK. It maintains potent inhibitory activity against numerous single and compound ALK resistance mutations, including those that confer resistance to first-, second-, and third-generation ALK inhibitors.[9]

| ALK Variant | This compound (NVL-655) IC50 (nM) |

| Wild-type ALK | 0.9 |

| Single Mutations | |

| G1202R | <0.73 |

| T1151insT | 0.9-6.8 |

| T1151M | 0.9-6.8 |

| L1152R | 0.9-6.8 |

| C1156Y | 0.9-6.8 |

| I1171N | 0.9-6.8 |

| I1171S | 0.9-6.8 |

| I1171T | 0.9-6.8 |

| F1174L | 0.9-6.8 |

| F1174S | 0.9-6.8 |

| V1180L | 0.9-6.8 |

| L1198F | 0.9-6.8 |

| D1203N | 0.9-6.8 |

| S1206R | 0.9-6.8 |

| R1275Q | 0.9-6.8 |

| G1196M | 11-79 |

| G1269A | 11-79 |

| G1269S | 11-79 |

| Compound Mutations | |

| G1202R/L1196M | 1.8, 7 |

| G1202R/G1269A | 3 |

| G1202R/L1198F | 3 |

In cellular assays, this compound effectively inhibits the proliferation of ALK-driven cancer cell lines. Treatment of NCI-H3122 cells with this compound (1-100 nM for 24 hours) led to increased activation of caspase 3/7, a reduction in S-phase cells, and the promotion of apoptosis.

In Vivo Efficacy and Brain Penetrance

This compound has demonstrated significant anti-tumor activity in various in vivo models, including intracranial and patient-derived xenografts.[1][3] It has been shown to induce tumor regression in 12 different tumor models.[1][3] The ability of this compound to penetrate the blood-brain barrier is a critical feature, as the brain is a common site of metastasis in ALK-positive NSCLC.[6]

Clinical Development

This compound is being investigated in two key clinical trials:

-

ALKOVE-1 (NCT05384626): A Phase 1/2 study evaluating the safety, tolerability, and anti-tumor activity of this compound in patients with advanced ALK-positive NSCLC and other solid tumors who have been previously treated with other ALK inhibitors.

-

ALKAZAR (NCT06765109): A Phase 3, randomized, controlled, open-label study comparing the efficacy of this compound to alectinib in the first-line treatment of patients with ALK-positive advanced NSCLC.[6]

Preliminary results from the Phase 1 portion of the ALKOVE-1 trial have been encouraging. In heavily pre-treated patients, this compound demonstrated a favorable safety profile and promising clinical activity, including in patients with brain metastases and those with single or compound ALK resistance mutations.[1][3] The most common treatment-related adverse events were generally mild and included nausea, transaminase elevation, fatigue, and constipation.[4] A maximum tolerated dose was not reached in the Phase 1 dose-escalation portion of the study.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are summarized below.

Biochemical Kinase Activity Assay

The inhibitory activity of this compound against various kinases was determined using a biochemical assay. Recombinant kinase domains were incubated with a peptide substrate and ATP. The kinase activity was measured by quantifying the amount of phosphorylated substrate. The IC50 values were determined by measuring the concentration of this compound required to inhibit 50% of the kinase activity.

Cellular Viability Assays

The effect of this compound on the viability of cancer cell lines was assessed using assays such as the MTT or CellTiter-Glo assay. These assays measure the metabolic activity of viable cells. Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 72 hours). The number of viable cells was then determined by measuring the absorbance or luminescence, and the IC50 values were calculated.

Ba/F3 Cell Proliferation Assays

The murine pro-B cell line Ba/F3, which is dependent on interleukin-3 (IL-3) for survival, was engineered to express various ALK fusion proteins or mutants. In the absence of IL-3, the proliferation of these engineered cells becomes dependent on the activity of the expressed ALK kinase. These cells were then treated with different concentrations of this compound, and cell proliferation was measured after a set incubation period. This assay is a standard method to determine the on-target activity of kinase inhibitors in a cellular context.

Apoptosis Assays

The induction of apoptosis by this compound was evaluated using methods such as measuring the cleavage of poly(ADP-ribose) polymerase (PARP) or the activation of caspases. For PARP cleavage analysis, cells were treated with this compound, and cell lysates were subjected to Western blotting using an antibody that detects both full-length and cleaved PARP. Caspase activation was measured using commercially available kits that detect the activity of caspases, such as caspase-3 and caspase-7.

In Vivo Xenograft Studies

Human cancer cell lines or patient-derived tumor fragments were implanted subcutaneously or intracranially into immunocompromised mice. Once the tumors reached a certain size, the mice were randomized to receive either vehicle control or this compound at various doses and schedules. Tumor growth was monitored regularly by measuring tumor volume. For intracranial models, disease progression was monitored using bioluminescence imaging or other imaging modalities. At the end of the study, tumors were excised for further analysis.

Visualizations

ALK Signaling Pathway and this compound Inhibition

Caption: ALK signaling pathway and the inhibitory action of this compound.

Mechanisms of Resistance to ALK Inhibitors

Caption: Overview of resistance mechanisms to ALK tyrosine kinase inhibitors.

Experimental Workflow for a Cell-Based Kinase Inhibitor Screening Assay

Caption: A typical workflow for a cell-based kinase inhibitor screening assay.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncodaily.com [oncodaily.com]

- 4. researchgate.net [researchgate.net]

- 5. cancernetwork.com [cancernetwork.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Nuvalent Announces Publication in Cancer Discovery Detailing Design and Characterization of ALK-selective inhibitor NVL-655 [prnewswire.com]

- 8. NVL-655: a promising new option in pre-treated, drug-resistant ALK-mutated NSCLC - Medical Conferences [conferences.medicom-publishers.com]

- 9. investors.nuvalent.com [investors.nuvalent.com]

The Advent of Neladalkib: A Fourth-Generation ALK Inhibitor Reshaping the Landscape of ALK-Positive Cancers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) has been significantly advanced by the development of targeted tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations, particularly the solvent front mutation G1202R and compound mutations, has posed a significant clinical challenge. Neladalkib (NVL-655) is a fourth-generation, brain-penetrant, and highly selective ALK inhibitor designed to overcome these limitations. Preclinical and clinical data from the ALKOVE-1 and ALKAZAR trials have demonstrated this compound's potent and durable activity against a wide range of ALK mutations, including those resistant to second and third-generation inhibitors, alongside a favorable safety profile attributed to its TRK-sparing design. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

Introduction: The Evolving Challenge of ALK Resistance

Oncogenic fusions of the ALK gene are key drivers in a subset of NSCLC and other solid tumors. While the development of ALK TKIs has revolutionized patient outcomes, acquired resistance inevitably emerges, limiting the long-term efficacy of these agents. Resistance mechanisms can be broadly categorized into on-target ALK mutations and off-target bypass pathway activation.

Successive generations of ALK inhibitors have been developed to combat emerging resistance mutations. However, the third-generation inhibitor lorlatinib, while potent against many single mutations, can be limited by compound mutations and off-target toxicities related to tropomyosin receptor kinase (TRK) inhibition.[1][2] This has created a critical need for a next-generation ALK inhibitor with a broader activity profile and improved safety.

dot

Caption: Simplified ALK Signaling Pathways in Cancer.

This compound (NVL-655): A Fourth-Generation ALK Inhibitor

This compound is a rationally designed, macrocyclic, ATP-competitive ALK TKI that exhibits potent activity against wild-type ALK and a comprehensive spectrum of clinically relevant single and compound mutations that confer resistance to previous generations of ALK inhibitors.[1][2] Its design focuses on high selectivity for ALK over the TRK kinase family, aiming to minimize the neurological adverse events associated with dual ALK/TRK inhibition.[1][2] Furthermore, this compound is engineered for robust central nervous system (CNS) penetration to effectively treat and prevent brain metastases, a common site of disease progression in ALK-positive NSCLC.

dot

References

The Role of Neladalkib in Overcoming Acquired Resistance in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to targeted cancer therapies remains a significant clinical challenge, leading to disease progression and limited long-term efficacy of many treatments. In anaplastic lymphoma kinase (ALK)-rearranged non-small cell lung cancer (NSCLC) and other ALK-positive solid tumors, sequential treatment with ALK tyrosine kinase inhibitors (TKIs) often results in the emergence of on-target resistance mutations within the ALK kinase domain. Neladalkib (NVL-655) is a fourth-generation, brain-penetrant, ALK-selective inhibitor rationally designed to overcome the limitations of previous ALK inhibitors by maintaining activity against a broad spectrum of single and compound ALK mutations that confer resistance. This technical guide provides an in-depth overview of this compound's mechanism of action, its efficacy in overcoming acquired resistance, and the experimental methodologies supporting its development.

Mechanism of Action and Rationale for Overcoming Resistance

This compound is a potent and selective small-molecule inhibitor of ALK.[1] Its design addresses the key mechanisms of acquired resistance to first-, second-, and third-generation ALK TKIs. A primary advantage of this compound is its ability to remain active against tumors that have developed resistance through single or compound ALK mutations.[2][3][4][5][6]

A significant challenge with later-line ALK inhibition is the emergence of compound mutations, where two or more mutations exist on the same allele. This compound has been specifically engineered to be effective against such complex resistance patterns.[7] Furthermore, this compound is designed for central nervous system (CNS) penetrance to address brain metastases, a common site of disease progression in ALK-positive NSCLC.[2][3][4][5][6] It also avoids the inhibition of the structurally related tropomyosin receptor kinase (TRK) family, which is associated with neurological adverse events seen with some other TKIs.[2][3][4][6]

Quantitative Efficacy Data

The potency of this compound against wild-type ALK and a range of resistance mutations has been characterized in preclinical studies. Clinical data from the ALKOVE-1 trial further demonstrate its anti-tumor activity in heavily pretreated patient populations.

Table 1: In Vitro Inhibitory Activity of this compound against ALK Mutations

| ALK Status/Mutation | IC50 (nM) |

| Wild-Type ALK | 2.8[8] |

| Single Resistance Mutations | |

| T1151insT | 0.9 - 6.8[8] |

| T1151M | 0.9 - 6.8[8] |

| L1152R | 0.9 - 6.8[8] |

| C1156Y | 0.9 - 6.8[8] |

| I1171N | 0.9 - 6.8[8] |

| I1171S | 0.9 - 6.8[8] |

| I1171T | 0.9 - 6.8[8] |

| F1174L | 0.9 - 6.8[8] |

| F1174S | 0.9 - 6.8[8] |

| V1180L | 0.9 - 6.8[8] |

| L1198F | 0.9 - 6.8[8] |

| G1202R | 0.9 - 6.8[8] |

| D1203N | 0.9 - 6.8[8] |

| S1206R | 0.9 - 6.8[8] |

| R1275Q | 0.9 - 6.8[8] |

| G1196M | 11 - 79[8] |

| G1269A | 11 - 79[8] |

| G1269S | 11 - 79[8] |

Table 2: Clinical Activity of this compound in the ALKOVE-1 Trial

| Patient Population | Endpoint | Result |

| Advanced ALK-positive solid tumors (all patients, n=34) | Objective Response Rate (ORR) | 44%[9] |

| TKI pre-treated ALK-positive NSCLC | Durable clinical responses | Observed[4] |

Experimental Protocols

In Vitro N-ethyl-N-nitrosourea (ENU) Mutagenesis Screens

To assess the potential for acquired resistance to this compound, in vitro mutagenesis screens were performed.[7]

-

Cell Lines: Ba/F3 cells engineered to express EML4-ALK (simulating a first-line treatment setting) and Ba/F3 cells with EML4-ALK G1202R (simulating a later-line setting) were utilized.[7]

-

Mutagenesis: Cells were treated with the chemical mutagen N-ethyl-N-nitrosourea (ENU) for 24 hours to induce random mutations in the ALK kinase domain.[7]

-

Drug Selection: Following mutagenesis, cells were cultured for 28 days in the presence of this compound, alectinib (a second-generation ALK TKI), or lorlatinib (a third-generation ALK TKI).[7]

-

Analysis: The number of wells with proliferating, TKI-resistant clones was counted on day 28. The ALK kinase domain of resistant clones was analyzed by Sanger sequencing to identify mutations.[7]

-

Results: At clinically relevant concentrations, less than 2% of wells treated with this compound developed resistance, in stark contrast to 100% of wells treated with alectinib or lorlatinib.[7]

ALKOVE-1 Phase 1/2 Clinical Trial (NCT05384626)

This is a Phase 1/2, open-label, dose-escalation and expansion study to evaluate the safety, tolerability, and anti-tumor activity of this compound.[10][11]

-

Phase 1 (Dose Escalation): This phase was designed to determine the recommended Phase 2 dose (RP2D) and the maximum tolerated dose (MTD) of this compound in patients with advanced ALK-positive solid tumors.[10][11]

-

Phase 2 (Dose Expansion): This phase aims to evaluate the objective response rate (ORR) as assessed by a Blinded Independent Central Review (BICR) at the determined RP2D.[10][11] Secondary objectives include duration of response (DOR), time to response (TTR), progression-free survival (PFS), overall survival (OS), and clinical benefit rate (CBR).[10]

-

Patient Population: The trial enrolls patients aged 18 years or older (with a provision for patients aged 12 years and older in a specific cohort) with a histologically or cytologically confirmed locally advanced or metastatic solid tumor harboring a documented ALK rearrangement or activating mutation.[11]

Visualizations

Signaling Pathway and Mechanism of Resistance

Caption: ALK signaling pathway and the mechanism of this compound in overcoming resistance.

Experimental Workflow for In Vitro Mutagenesis Screen

Caption: Workflow for the in vitro ENU mutagenesis screen.

Logical Relationship of this compound's Design

Caption: Logical framework for the design of this compound.

Conclusion

This compound represents a significant advancement in the treatment of ALK-positive cancers, specifically addressing the challenge of acquired resistance. Its rational design, which confers broad activity against a wide range of ALK resistance mutations, including compound mutations, combined with its brain penetrance and TRK-sparing selectivity, positions it as a potentially best-in-class ALK inhibitor. The preclinical data demonstrating a low propensity for resistance development and the encouraging clinical activity in heavily pretreated patients underscore the promise of this compound in improving outcomes for patients with ALK-driven malignancies. Ongoing clinical trials, such as the Phase 3 ALKAZAR study, will further elucidate its role in the evolving landscape of ALK-targeted therapy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. pharmacytimes.com [pharmacytimes.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. investors.nuvalent.com [investors.nuvalent.com]

- 5. Zidesamtinib Shows 89% Response Rate in ROS1+ Lung Cancer Trial, FDA Filing Set | NUVL Stock News [stocktitan.net]

- 6. Nuvalent to Present New Preclinical Data on ALK-Selective Inhibitor, this compound, and ROS1-Selective Inhibitor, Zidesamtinib, at AACR Annual Meeting 2025 [prnewswire.com]

- 7. Abstract 1729: Mutagenesis screens support potential best-in-class profile for this compound (NVL-655), a brain-penetrant and TRK-sparing ALK inhibitor | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. onclive.com [onclive.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. A Study of this compound (NVL-655) in Patients With Advanced NSCLC and Other Solid Tumors Harboring ALK Rearrangement or Activating ALK Mutation (ALKOVE-1) [clinicaltrials.stanford.edu]

Neladalkib's effect on downstream ALK signaling pathways

An In-Depth Technical Guide to Neladalkib's Effect on Downstream ALK Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of this compound (NVL-655), a fourth-generation anaplastic lymphoma kinase (ALK) inhibitor. It details the drug's effects on downstream ALK signaling pathways, supported by quantitative data from preclinical studies, and provides detailed experimental protocols for key assays used in its characterization.

Introduction

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as fusions, point mutations, or deletions, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[1] While several generations of ALK tyrosine kinase inhibitors (TKIs) have been developed, their efficacy is often limited by the emergence of drug resistance, inadequate brain penetrance, and off-target toxicities.[1][2] this compound is a rationally designed, potent, and brain-penetrant ALK-selective TKI developed to address these limitations.[1][2] It has shown significant activity against a wide range of ALK mutations, including the lorlatinib-resistant G1202R single and compound mutations, while sparing the structurally related tropomyosin receptor kinase (TRK), thereby avoiding TRK-related neurological adverse events.[1][3]

Mechanism of Action of this compound

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of ALK. By binding to the ATP-binding pocket of the ALK kinase domain, this compound blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.[1]

The ALK Signaling Network and this compound's Point of Intervention

The oncogenic activity of activated ALK is mediated through several key downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways. These pathways regulate critical cellular processes that, when dysregulated, contribute to tumorigenesis. This compound's inhibition of ALK phosphorylation leads to the suppression of these downstream pathways.[1]

Quantitative Data on this compound's Efficacy

This compound has demonstrated potent inhibitory activity in both biochemical and cell-based assays across a wide range of ALK variants.

Biochemical Inhibition of ALK Kinase Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against purified ALK kinase domains with various mutations.

| ALK Variant | This compound IC50 (nM) |

| Wild-type | 0.7 |

| G1202R | 0.9 |

| G1202R/L1196M | 2.3 |

| T1151_L1152insT | 1.5 |

| C1156Y | 1.0 |

| F1174L | 1.0 |

| L1196M | 11 |

| S1206R | 1.8 |

| G1269A | 16 |

| G1269S | 79 |

| Data sourced from Pelish et al., AACR Annual Meeting 2021.[3] |

Cellular Potency of this compound

This compound has shown potent anti-proliferative activity in various cancer cell lines harboring different ALK fusions and mutations.

| Cell Line | ALK Fusion/Mutation | This compound IC50 (nM) |

| NCI-H3122 | EML4-ALK v1 | 2.3 |

| NCI-H2228 | EML4-ALK v3 | 0.70 |

| Karpas299 | NPM1-ALK | 2.0 |

| MGH048-1 | EML4-ALK v1 | 0.3 |

| MGH064-1 | EML4-ALK v2 | 1.6 |

| MGH026-1 | EML4-ALK v3 | 1.6 |

| Ba/F3 | EML4-ALK v1 G1202R | < 0.3 (average) |

| MGH953-7 | EML4-ALK v3 G1202R/L1196M | 1.8 |

| Data compiled from Lin et al., Cancer Discovery 2024 and BioWorld.[1][4] |

Inhibition of Downstream ALK Signaling

Preclinical studies have confirmed that this compound suppresses the phosphorylation of key downstream effectors of ALK signaling in a dose-dependent manner.

| Cell Line | Downstream Effector | Effect of this compound |

| EML4-ALK v1 | p-ALK, p-ERK, p-AKT, p-S6 | Dose-dependent suppression |

| EML4-ALK v3 G1202R | p-ALK, p-ERK, p-AKT, p-S6 | Dose-dependent suppression |

| EML4-ALK v3 G1202R/L1196M | p-ALK, p-ERK, p-AKT, p-S6 | Dose-dependent suppression |

| EML4-ALK v3 G1202R/T1151M | p-ALK, p-ERK, p-AKT, p-S6 | Dose-dependent suppression |

| EML4-ALK v1 L1196M | p-ALK, p-ERK, p-AKT, p-S6 | Dose-dependent suppression |

| Based on findings from Lin et al., Cancer Discovery 2024.[1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Biochemical Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified ALK kinase domains.

Protocol:

-

Reagents and Materials:

-

Purified recombinant ALK kinase domain (wild-type or mutant)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP at a concentration near the Km for ALK

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

This compound at various concentrations

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the ALK enzyme, peptide substrate, and this compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.

-

Plot the luminescent signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and survival of cancer cells.

Protocol:

-

Reagents and Materials:

-

ALK-positive cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound at various concentrations

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well clear-bottom plates

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

-

Measure the luminescence using a plate reader.

-

Normalize the data to the vehicle-treated control and plot cell viability against the logarithm of the this compound concentration to calculate the IC50 value.

-

Western Blot Analysis of Downstream Signaling

This technique is used to detect the phosphorylation status of ALK and its downstream effector proteins.

Protocol:

-

Reagents and Materials:

-

ALK-positive cancer cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit (Thermo Fisher Scientific)

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-ERK, anti-total-ERK, etc.)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

Culture ALK-positive cells and treat with various concentrations of this compound for a specified time.

-